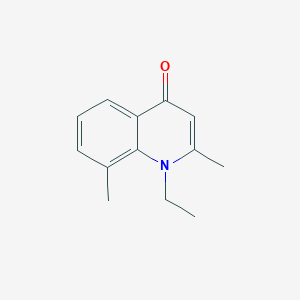
5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a carboxylic acid group at the 4-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed:
- Oxidation can yield quinoline N-oxides.
- Reduction can produce hydroxyquinoline derivatives.
- Substitution reactions can lead to a variety of functionalized quinoline derivatives .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . In anticancer studies, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparaison Avec Des Composés Similaires
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Comparison: While these compounds share a similar quinoline core, the presence and position of functional groups such as methyl, hydroxyl, and carboxylic acid groups can significantly influence their chemical properties and biological activities. For example, the methyl group at the 5-position in 5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid may enhance its lipophilicity and membrane permeability compared to its non-methylated counterparts .
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
5-methyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-3-2-4-8-10(6)7(11(14)15)5-9(13)12-8/h2-5H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
DHNYAQDUCZHOLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)NC(=O)C=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11899560.png)


![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)






